cis-Aconitic acid

Übersicht

Beschreibung

cis-Aconitic acid, also known as cis-propene-1,2,3-tricarboxylic acid, is an organic acid that is one of the intermediates in the citric acid cycle. It is formed from citric acid by the action of the enzyme aconitase and is subsequently converted to isocitric acid. This compound plays a crucial role in cellular metabolism and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cis-Aconitic acid can be synthesized by the dehydration of citric acid. This process typically involves heating citric acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds as follows:

(HO2CCH2)2C(OH)CO2H→HO2CCH=C(CO2H)CH2CO2H+H2O

This reaction yields a mixture of this compound and its trans isomer .

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of citric acid at temperatures ranging from 120°C to 150°C. This method is preferred due to the relatively low cost and abundance of citric acid .

Types of Reactions:

Dehydration: As mentioned, citric acid can be dehydrated to form this compound.

Decarboxylation: this compound can undergo decarboxylation to form itaconic acid, especially in the presence of the enzyme this compound decarboxylase.

Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.

Common Reagents and Conditions:

Sulfuric Acid: Used as a dehydrating agent in the synthesis of this compound from citric acid.

Enzymes: Aconitase and this compound decarboxylase are key enzymes involved in the metabolic transformations of this compound.

Major Products:

Itaconic Acid: Formed by the decarboxylation of this compound.

Isocitric Acid: Formed by the isomerization of this compound in the citric acid cycle.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1 Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of cis-aconitic acid, particularly in treating arthritis. Research demonstrated that oral administration of this compound significantly reduced leukocyte accumulation and inflammatory markers in murine models of antigen-induced arthritis and monosodium urate-induced gout. The underlying mechanism appears to involve the inhibition of nuclear factor kappa B activation, which is crucial in inflammatory responses .

1.2 Role in Metabolism

this compound is an intermediate in the tricarboxylic acid cycle, contributing to energy production and the removal of toxic ammonia from the body. Elevated levels of this compound can indicate metabolic disturbances, such as ammonia toxicity . Its involvement in metabolic pathways underscores its importance in both physiological and pathological contexts.

Industrial Applications

2.1 Production of Biodegradable Polymers

One of the most promising industrial applications of this compound is its use as a precursor for biodegradable and biocompatible polymers. The compound's three carboxylic acid groups allow it to participate in polymerization reactions, leading to the synthesis of polyesters suitable for tissue engineering applications. For example, this compound has been utilized to create scaffolds that mimic extracellular matrices for bone tissue engineering .

2.2 Plasticizers and Surfactants

this compound is also employed in the production of plasticizers and surfactants, enhancing the flexibility and durability of materials such as rubber and plastics. These applications are vital for developing sustainable materials that meet environmental standards .

Case Studies

Wirkmechanismus

cis-Aconitic acid exerts its effects primarily through its role in the citric acid cycle. It is formed from citric acid by the action of aconitase and is subsequently converted to isocitric acid. This conversion involves the isomerization of citrate to isocitrate via cis-aconitate. The enzyme aconitase facilitates this reaction by binding to the substrate and catalyzing the removal and addition of water molecules .

In addition, this compound can be decarboxylated by the enzyme this compound decarboxylase to form itaconic acid. This reaction is part of the metabolic pathway in certain fungi, such as Aspergillus terreus .

Vergleich Mit ähnlichen Verbindungen

- Citric Acid

- trans-Aconitic Acid

- Itaconic Acid

- Isocitric Acid

Biologische Aktivität

Cis-aconitic acid (CAA), a tricarboxylic acid, is an important intermediate in various metabolic pathways, particularly within the tricarboxylic acid (TCA) cycle. This compound has garnered interest due to its diverse biological activities, including potential applications in agriculture, medicine, and industry. This article explores the biological activity of this compound, highlighting its roles in cellular metabolism, its antimicrobial properties, and its implications in cancer research.

Chemical Structure and Properties

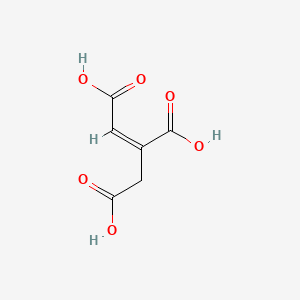

This compound is characterized by its three carboxyl groups and isomeric forms, primarily existing as cis and trans isomers. The structural formula can be represented as follows:

Biological Roles in Metabolism

This compound plays a crucial role in the TCA cycle as an intermediate during the conversion of citrate to isocitrate. This conversion is facilitated by the enzyme aconitase, which catalyzes the isomerization of citrate to cis-aconitate and then to isocitrate. The presence of CAA in cellular metabolism underscores its importance as a metabolic regulator:

- TCA Cycle Intermediate : CAA is formed through the action of aconitase on citrate.

- Energy Production : It contributes to energy production through oxidative phosphorylation.

Antimicrobial and Antifungal Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms:

- Antifungal Properties : CAA has been identified as an antifungal agent, particularly effective against certain fungal pathogens due to its ability to disrupt their metabolic processes .

- Antibacterial Activity : Research has demonstrated that CAA can inhibit bacterial growth, making it a candidate for developing natural preservatives or therapeutic agents against infections .

Potential Applications in Cancer Research

This compound's involvement in metabolic pathways related to cancer has prompted research into its potential therapeutic applications:

- Metabolic Regulation : CAA's role in glutaminolysis suggests it could influence cancer cell metabolism, potentially inhibiting tumor growth .

- Biomarker Potential : Its presence in various foods may serve as a biomarker for dietary intake related to cancer risk .

Table 1: Summary of Biological Activities of this compound

Case Study: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated its effectiveness against Candida albicans. The results indicated a significant reduction in fungal growth when treated with CAA, suggesting its potential use as a natural antifungal agent .

Case Study: Cancer Metabolism

Research examining the effects of this compound on cancer cell lines revealed that it could alter metabolic pathways associated with tumor growth. The findings suggest that CAA may inhibit key enzymes involved in energy production within cancer cells, presenting opportunities for therapeutic development .

Analyse Chemischer Reaktionen

Role in the TCA Cycle

cis-Aconitic acid is a central intermediate in the TCA cycle, formed via the dehydration of citrate by aconitase (aconitate hydratase, EC 4.2.1.3). This reaction is reversible and stereospecific:

Key Properties :

-

Enzymatic Regulation : Aconitase facilitates the isomerization of citrate to isocitrate via a cis-aconitate intermediate .

-

Iron-Sulfur Cluster Dependency : Aconitase activity depends on a [4Fe-4S] cluster, which stabilizes the enzyme-substrate complex .

-

Reversibility : The reaction direction depends on cellular redox status and substrate availability .

Table 1: Enzymatic Reactions Involving this compound in the TCA Cycle

| Substrate | Product | Enzyme | Organism | Reference |

|---|---|---|---|---|

| Citrate | cis-Aconitate | Aconitase (AcnB) | Pseudomonas aeruginosa | |

| cis-Aconitate | Isocitrate | Aconitase (AcnA) | Escherichia coli |

Oxidative Stress Modulation

This compound interacts with reactive oxygen species (ROS) during oxidative stress:

Research Findings :

-

ROS Scavenging : Under electrophilic stress, this compound reacts with superoxide (O₂⁻) to form hydroxyl radicals, mitigating oxidative damage .

-

Therapeutic Implications : Flavonoids like chrysophanol and naringenin (Chr/Nar) elevate this compound levels by upregulating aconitase, improving oxidative stress in murine models of depression .

Decarboxylation to Itaconate

cis-Aconitate decarboxylase (CAD/Irg1) catalyzes the irreversible conversion of this compound to itaconate, an immunomodulatory metabolite:

Structural Insights :

-

Enzyme Mechanism : CAD lacks homology to other decarboxylases and operates without cofactors. Crystal structures reveal a homodimeric active site with conserved residues (e.g., Arg21, Glu59) critical for substrate binding .

-

Species-Specific Activity : Murine CAD exhibits higher catalytic efficiency () compared to human CAD () .

Table 2: CAD Activity Across Species

| Species | Optimal pH | Catalytic Efficiency () | Reference |

|---|---|---|---|

| Mus musculus | 7.5 | ||

| Homo sapiens | 6.8 | ||

| Aspergillus terreus | 5.5 |

Isomerization to trans-Aconitic Acid

This compound undergoes pH-dependent isomerization to its trans isomer, facilitated by aconitate isomerase :

Industrial Relevance :

-

Biotechnological Production : Aspergillus terreus strains engineered with aconitate isomerase produce trans-aconitic acid for polymer synthesis .

-

Fermentation Inhibition : Undissociated trans-aconitic acid inhibits ethanol production in Saccharomyces cerevisiae by disrupting intracellular pH .

Synthetic Pathways

Abiotic Synthesis :

this compound is synthesized industrially via citric acid dehydration using sulfuric acid:

Yield : Up to 85% under optimized conditions (120°C, 6 hr) .

Interaction with Metal Ions

This compound chelates divalent cations (e.g., Fe²⁺, Al³⁺), influencing metal bioavailability:

Biological Impact :

Eigenschaften

IUPAC Name |

(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCVFVGUGFEME-IWQZZHSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883449 | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |

| Record name | Aconitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

542.00 to 543.00 °C. @ 760.00 mm Hg | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Aconitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |

CAS No. |

585-84-2, 499-12-7 | |

| Record name | cis-Aconitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACONITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Aconitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5471ZHRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C (WITH DECOMP), 125 °C | |

| Record name | ACONITIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-Aconitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.